

tert-butyl 4-amino-1H-indazole-1-carboxylate

spectroscopic data (NMR, IR, MS)

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Compound of Interest

Compound Name: *tert-butyl 4-amino-1H-indazole-1-carboxylate*

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An In-depth Technical Guide to the Spectroscopic Characterization of **tert-butyl 4-amino-1H-indazole-1-carboxylate**

Introduction: The Structural Significance of a Key Building Block

In the landscape of modern drug discovery, heterocyclic scaffolds form the bedrock of countless therapeutic agents. Among these, the indazole core is of paramount importance, featuring in molecules designed to treat a range of conditions from inflammatory disorders to oncological diseases[1]. The strategic functionalization of this core is critical for modulating pharmacological activity. **tert-butyl 4-amino-1H-indazole-1-carboxylate** is a vital bifunctional building block in this context. The 4-amino group provides a reactive handle for further molecular elaboration, while the N-1 tert-butoxycarbonyl (Boc) group serves as a robust protecting group, ensuring chemoselectivity in multi-step syntheses[2][3].

The unambiguous identification and quality control of such a crucial intermediate are non-negotiable in a research and development pipeline. Spectroscopic analysis provides the definitive "fingerprint" of the molecule. This guide offers a comprehensive examination of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **tert-butyl 4-amino-1H-indazole-1-carboxylate**. The focus is not merely on the data itself, but on the underlying chemical principles that give rise to the observed spectra, providing researchers with the tools for confident structural verification.

Molecular Structure and Functional Group Analysis

The structure combines a bicyclic aromatic indazole system with two key functional groups that dictate its spectroscopic properties: the 4-amino group ($-NH_2$) and the N-1 Boc-protecting group ($-C(O)OtBu$). The Boc group is sterically bulky and introduces a distinct set of aliphatic proton and carbon signals, along with a characteristic carbonyl stretch in the IR spectrum. The amino group and the indazole ring protons provide a unique signature in the aromatic region of the NMR spectrum.

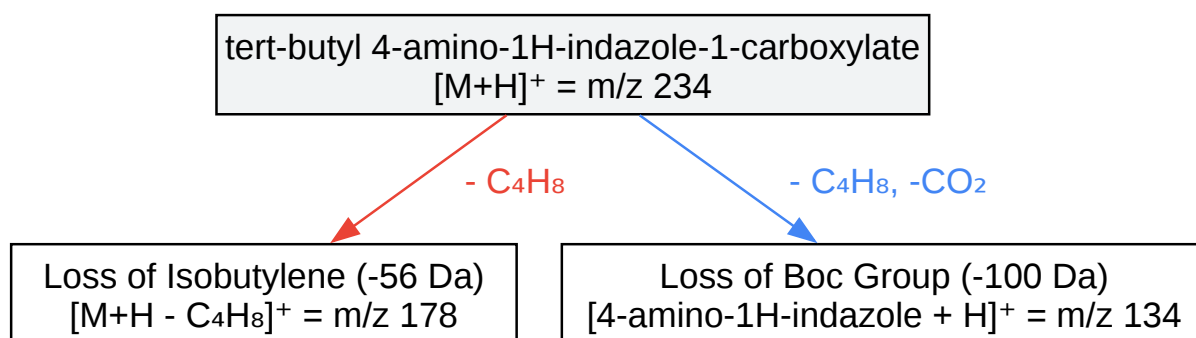
Caption: Molecular structure of **tert-butyl 4-amino-1H-indazole-1-carboxylate**.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Blueprint of the Molecule

NMR spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules in solution. By analyzing the chemical environment of 1H and ^{13}C nuclei, we can map the entire molecular skeleton.

Experimental Protocol: NMR Data Acquisition

A robust and reproducible methodology is the foundation of trustworthy data.



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